Cyclohexylidene(3-thienyl)acetonitrile
Description
Cyclohexylidene(3-thienyl)acetonitrile is a synthetic organic compound featuring a cyclohexylidene group attached to a 3-thienyl-substituted acetonitrile backbone. This structure combines the electron-withdrawing nitrile group with the π-conjugated thiophene ring, making it a candidate for applications in pharmaceuticals, optoelectronics, and asymmetric synthesis.
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-cyclohexylidene-2-thiophen-3-ylacetonitrile |
InChI |
InChI=1S/C12H13NS/c13-8-12(11-6-7-14-9-11)10-4-2-1-3-5-10/h6-7,9H,1-5H2 |
InChI Key |
RXSDUCQBFLGDHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=C(C#N)C2=CSC=C2)CC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Cetiedil
- Structure : Cetiedil (chemical name: (U-Cyclohexyl-3-thiopheneacetic acid 24hexahydro-1H-azepin-1-yl)ethyl ester) shares a 3-thienyl group and cyclohexyl moiety but differs by having an ester linkage instead of an acetonitrile group .
- Function : A vasodilator introduced in the 1970s, Cetiedil highlights the pharmacological relevance of 3-thienyl-cyclohexyl hybrids. Its synthesis involves (3-thienyl)acetonitrile as a raw material, suggesting shared synthetic pathways with Cyclohexylidene(3-thienyl)acetonitrile .
C-8 Aryl-Substituted TLR4 Agonists
- Structure : Compound 8t (3-thienyl-substituted) in a 2020 study demonstrates the bioisosteric replacement of phenyl with 3-thienyl .
- Function : Unlike inactive pyridyl analogs, 8t showed potent TLR4 activity, emphasizing the importance of the 3-thienyl group in receptor interactions .
Phosphonate-Directed Catalytic Asymmetric Hydroboration (CAHB)
- 3-Thienyl vs. 2-Thienyl Derivatives :
- Implications : The position of the thienyl substituent critically influences stereochemical outcomes in synthesis, a key consideration for designing this compound derivatives .
TLR4 Agonist Activity
- 3-Thienyl Efficacy : Compound 8t (3-thienyl) demonstrated TLR4 activity comparable to lead compound 2B110, whereas 2-furyl (8s) and 3-furyl (8r) analogs showed variable potency. This highlights the 3-thienyl group’s unique role in biological targeting .
Vasodilation (Cetiedil)
- Replacing its ester group with an acetonitrile moiety (as in this compound) could alter pharmacokinetics or receptor binding .
Photophysical and Solvatochromic Properties
Thienyl-Based Dansyl Derivatives (TEDG)
Data Tables
Key Research Findings
Synthetic Challenges : The 3-thienyl group’s position can reduce enantioselectivity in asymmetric reactions, necessitating tailored catalysts or conditions for this compound derivatives .
Pharmacological Potential: The 3-thienyl moiety enhances bioactivity in TLR4 agonists, suggesting therapeutic promise for analogous structures .
Optoelectronic Tuning : Acetonitrile’s electron-withdrawing nature may augment solvatochromic effects compared to ester-containing analogs like TEDG .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
